molecular formula C22H22N4O4 B10815657 8-(2-Phenylethoxy)-3-(3,4,5-trimethoxyphenyl)-[1,2,4]triazolo[4,3-a]pyrazine

8-(2-Phenylethoxy)-3-(3,4,5-trimethoxyphenyl)-[1,2,4]triazolo[4,3-a]pyrazine

Cat. No.: B10815657
M. Wt: 406.4 g/mol
InChI Key: YKTLOJBEONQUEK-UHFFFAOYSA-N
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Description

OSM-S-676 is a compound belonging to the class of aminothienopyrimidine benzene sulfonamidesThe compound is known for its potent activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthetic route typically starts with the preparation of the thienopyrimidine core, which is then functionalized with various substituents to achieve the desired chemical structure .

Industrial Production Methods: Industrial production of OSM-S-676 would likely involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow chemistry to ensure high yield and purity. The reaction conditions would be optimized to minimize by-products and maximize the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: OSM-S-676 undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various derivatives of OSM-S-676 with modified functional groups, which can be further studied for their biological activity .

Scientific Research Applications

OSM-S-676 has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of OSM-S-676 involves the inhibition of Plasmodium falciparum asparaginyl-tRNA synthetase (PfAsnRS). The compound acts as a pro-inhibitor, and its inhibition occurs via enzyme-mediated production of an Asn-OSM-S-676 adduct. This reaction hijacking mechanism disrupts protein translation and activates the amino acid starvation response in the parasite, leading to its death .

Comparison with Similar Compounds

Uniqueness: OSM-S-676 is unique due to its specific mechanism of action involving the reaction hijacking of PfAsnRS. This distinguishes it from other antimalarial compounds that target different pathways or enzymes. Additionally, its low propensity for resistance development makes it a promising candidate for further drug development .

Properties

Molecular Formula

C22H22N4O4

Molecular Weight

406.4 g/mol

IUPAC Name

8-(2-phenylethoxy)-3-(3,4,5-trimethoxyphenyl)-[1,2,4]triazolo[4,3-a]pyrazine

InChI

InChI=1S/C22H22N4O4/c1-27-17-13-16(14-18(28-2)19(17)29-3)20-24-25-21-22(23-10-11-26(20)21)30-12-9-15-7-5-4-6-8-15/h4-8,10-11,13-14H,9,12H2,1-3H3

InChI Key

YKTLOJBEONQUEK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=NN=C3N2C=CN=C3OCCC4=CC=CC=C4

Origin of Product

United States

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